![molecular formula C9H8F3NO4S B2752268 2-{[5-(Trifluoromethyl)-2-pyridinyl]sulfonyl}propanoic acid CAS No. 338962-54-2](/img/structure/B2752268.png)
2-{[5-(Trifluoromethyl)-2-pyridinyl]sulfonyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[5-(Trifluoromethyl)-2-pyridinyl]sulfonyl}propanoic acid” is a chemical compound with the molecular formula C9H8F3NO4S . It is also known as 2-{[5-(trifluoromethyl)pyridin-2-yl]sulfonyl}propanoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridinyl ring, which is further linked to a propanoic acid moiety via a sulfonyl group (-SO2-) .Scientific Research Applications
Environmental Fate and Biodegradation
A significant area of research is the microbial degradation of polyfluoroalkyl chemicals, which are potential perfluoroalkyl acid (PFAA) precursors. Studies have investigated the environmental biodegradability of these chemicals, revealing insights into the microbial degradation pathways, half-lives of precursors, and novel degradation intermediates and products (Liu & Avendaño, 2013).
Environmental and Human Health Risks
Research has critically reviewed the bioaccumulation potential of perfluorinated acids, including perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), highlighting the complexities in understanding PFCA bioaccumulation and the need for further research to fully characterize the bioaccumulation potential of PFCAs with longer fluorinated carbon chains (Conder et al., 2008).
Treatment and Removal Technologies
Innovative treatment technologies are being explored for the removal of perfluorinated compounds from water. These include sonochemistry, bioremediation, and photolysis, among others. These studies aim to develop more effective and cost-efficient methods for remediation of PFOS- or PFOA-impacted groundwater (Kucharzyk et al., 2017).
Immunotoxicity and Biological Effects
The immunotoxicity of PFOA and PFOS has been a focus of study, particularly regarding their ability to alter inflammatory responses, cytokine production, and other immune parameters in experimental animals and potentially in humans. Some studies suggest that these effects may occur independently of peroxisome proliferator-activated receptor alpha (PPARalpha), which is less expressed in humans compared to rodents, indicating the need for further research into the mechanisms of action of these compounds (DeWitt et al., 2009).
Future Directions
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4S/c1-5(8(14)15)18(16,17)7-3-2-6(4-13-7)9(10,11)12/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMPWPHNYBITAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)S(=O)(=O)C1=NC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
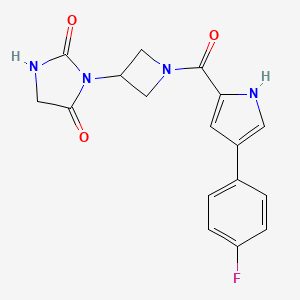
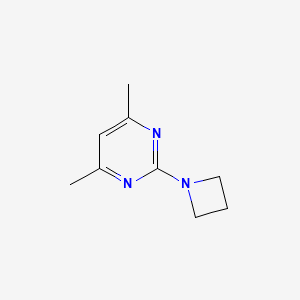
![N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B2752190.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2752194.png)
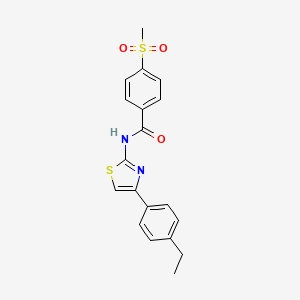
![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2752198.png)
![8-(4-Fluorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2752199.png)
![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2752200.png)
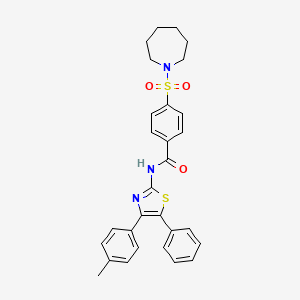
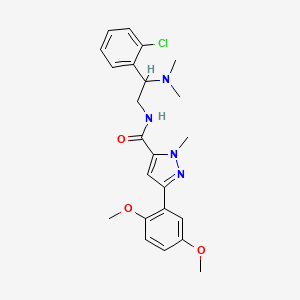
![Tert-butyl N-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]azetidin-3-yl]carbamate](/img/structure/B2752205.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2752206.png)
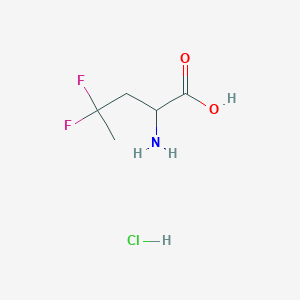
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2752208.png)
